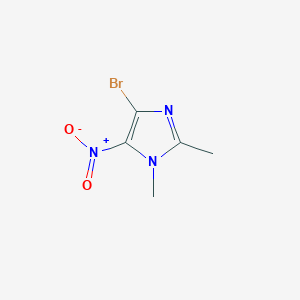

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMHCHYIKJJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175703 | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21431-58-3 | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021431583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

Strategic Utilization in Medicinal Chemistry & Drug Design

Executive Summary

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole represents a high-value "lynchpin" scaffold in the synthesis of hypoxia-activated prodrugs and next-generation nitroimidazole antibiotics. While the parent compound, 1,2-dimethyl-5-nitroimidazole (Dimetridazole), is a well-established antiprotozoal agent, the introduction of a bromine atom at the C4 position fundamentally alters the molecule's utility. It transforms a stable end-product into a highly reactive electrophile, enabling the rapid diversification of the imidazole core via Nucleophilic Aromatic Substitution (

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural electronics, validated synthetic pathways, and experimental protocols for its application in drug discovery.

Part 1: Structural & Electronic Analysis

The utility of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole stems from the synergistic electronic effects of its substituents. A precise understanding of these effects is required to predict reactivity.

| Substituent | Position | Electronic Effect | Chemical Consequence |

| Methyl | N-1 | Inductive (+I) | Regio-stability: Prevents annular tautomerism, locking the nitro group at position 5 and the bromine at position 4. |

| Methyl | C-2 | Steric / Inductive | Metabolic Modulation: Provides steric bulk to retard reduction of the nitro group; serves as a potential site for oxidative metabolism. |

| Bromine | C-4 | -I / +M (Weak) | Leaving Group: Serves as the leaving group for |

| Nitro | C-5 | Strong -I / -M | Activation: Strongly withdraws electron density from the ring, specifically activating the C4-Br bond for nucleophilic attack ( |

The "Push-Pull" Activation Mechanism

The critical feature of this molecule is the relationship between the C5-Nitro and C4-Bromine groups. The nitro group acts as an electron sink, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C4 carbon. This makes the C4 position highly susceptible to attack by nucleophiles (amines, thiols, alkoxides), allowing for the rapid construction of libraries of 4-substituted-5-nitroimidazoles—a structural class essential for antitubercular agents (e.g., Pretomanid analogs).

Part 2: Synthetic Pathways (The "How-To")

Direct bromination of 1,2-dimethyl-5-nitroimidazole is kinetically unfavorable due to the electron-deficient nature of the nitro-substituted ring. Therefore, the authoritative synthetic route relies on a "Functionalize-then-Nitrate" strategy.

Validated Synthetic Workflow

-

Step 1 (Bromination): Regioselective bromination at C4/C5.

-

Step 2 (Nitration): Electrophilic nitration, which occurs at the open C5 position (if C4 is brominated) or displaces a bromine if 4,5-dibromo is used (less common for this specific target).

Figure 1: The optimal synthetic route prioritizes mono-bromination of the electron-rich imidazole prior to nitration.

Part 3: Experimental Protocols

Safety Warning: Nitroimidazoles are potentially energetic. Reactions involving fuming nitric acid must be performed behind a blast shield. Halogenated imidazoles can be skin sensitizers.

Protocol A: Synthesis of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

1. Bromination of 1,2-Dimethylimidazole

-

Reagents: 1,2-Dimethylimidazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 1,2-dimethylimidazole in anhydrous ACN (0.5 M concentration) under

. -

Cool to 0°C.

-

Add NBS portion-wise over 30 minutes to avoid exotherms and over-bromination (formation of 4,5-dibromo species).

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (System: DCM/MeOH 95:5).

-

Workup: Concentrate solvent, redissolve in DCM, wash with water and brine. Dry over

. -

Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

-

2. Nitration to Final Target

-

Reagents: 4-Bromo-1,2-dimethylimidazole (from Step 1), Fuming

, Conc. -

Procedure:

-

Prepare a mixed acid solution (

: -

Add solid 4-bromo-1,2-dimethylimidazole slowly to the acid mixture, maintaining temperature <10°C.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Pour reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol.

-

Protocol B:

Diversification (Library Generation)

This protocol validates the "activated" nature of the scaffold.

-

Reagents: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (1.0 eq), Amine Nucleophile (e.g., Morpholine, 1.2 eq),

(2.0 eq), DMF. -

Procedure:

-

Dissolve the nitroimidazole in DMF (0.2 M).

-

Add

and the amine. -

Heat to 60–80°C for 2–6 hours. (The nitro group activates the bromine displacement; reaction is usually clean).

-

Workup: Dilute with water, extract with EtOAc. The product is the 4-amino-5-nitroimidazole derivative.[4]

-

Part 4: Reactivity Profile & Applications

The 4-bromo-5-nitro motif allows for orthogonal functionalization. The diagram below illustrates the divergent pathways available to researchers using this core.

Figure 2: The scaffold serves primarily as an electrophile for S_NAr reactions. Note that Palladium coupling (Suzuki) is possible but often requires specialized ligands to prevent catalyst poisoning by the nitro group and imidazole nitrogen.

Key Application: Hypoxia-Selective Cytotoxicity

The 5-nitroimidazole moiety is a "bioreductive switch." In oxygen-poor environments (e.g., solid tumor cores or anaerobic bacterial infections), the nitro group is enzymatically reduced to a nitro-radical anion. This radical induces DNA strand breaks.

-

Role of the 4-Substituent: By using the 4-bromo handle to attach different amines via

, researchers can tune the Redox Potential (

References

-

Vetrichelvan, M., et al. (2023).[1] Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules.[1][3] Thieme Chemistry (Synlett).

-

Medicines for All Institute (M4ALL). (2023).[5] Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[5] (Details on nitroimidazole bromination/debromination chemistry).

-

[5]

-

- Walsh, J. S., & Miwa, G. T. (2011). Nitroimidazoles: Chemistry, Pharmacology, and Toxicology. In Bioactivation of Foreign Compounds.

-

WuXi AppTec. (2021). Nucleophilic Aromatic Substitution (SNAr) of Nitro-Heterocycles. QM Magic Class.[6]

Sources

- 1. cris.technion.ac.il [cris.technion.ac.il]

- 2. EP0072919B1 - Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 3. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues | MDPI [mdpi.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Properties of 4-bromo-1,2-dimethyl-5-nitroimidazole vs 5-bromo isomer

An In-depth Technical Guide to the Isomeric Landscape of Bromo-dimethyl-nitroimidazoles: A Comparative Analysis of 4-Bromo-1,2-dimethyl-5-nitroimidazole and its 5-Bromo-4-nitro Isomer

Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents renowned for their efficacy against anaerobic bacteria and parasites, as well as their application as radiosensitizers in cancer therapy.[1][2][3] The biological activity of these compounds is intrinsically linked to the electrochemical properties of the nitro group, which can be finely tuned by the substitution pattern on the imidazole ring. The introduction of a halogen, such as bromine, further modulates the electronic environment, creating distinct isomers with potentially divergent physicochemical properties, reactivity, and biological profiles.

This technical guide provides a comprehensive comparative analysis of two key regioisomers: 4-bromo-1,2-dimethyl-5-nitroimidazole and 5-bromo-1,2-dimethyl-4-nitroimidazole. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the causal relationships between structure and function. We will explore the nuances of their synthesis, the subtle yet critical differences in their spectroscopic signatures, their differential reactivity, and the implications for drug development. Every protocol and mechanistic claim is presented within a self-validating framework, grounded in authoritative references to ensure scientific integrity.

Synthesis and Regiochemical Considerations

The synthesis of substituted nitroimidazoles often presents a significant challenge in controlling regioselectivity. The preparation of 4-bromo-1,2-dimethyl-5-nitroimidazole and its 5-bromo-4-nitro isomer typically starts from the precursor 1,2-dimethylimidazole. The challenge lies in the sequential or direct introduction of the bromo and nitro groups to the C4 and C5 positions.

The order of these electrophilic substitution reactions is critical. Direct bromination of a nitro-imidazole or nitration of a bromo-imidazole can lead to a mixture of products. For instance, the bromination of 1-methyl-2-nitroimidazole in dioxane can yield a mixture of 4-bromo and 5-bromo isomers.[4] A viable strategy for a more controlled synthesis involves starting with a pre-functionalized 1,2-dimethylimidazole, such as 4-bromo-1,2-dimethyl-1H-imidazole, which serves as a key building block for various bioactive molecules.[5][6] Subsequent nitration would then lead to the desired products, although separation of the resulting isomers would still be necessary.

The formation of regioisomers is a common challenge in the synthesis of such heterocyclic compounds, making robust analytical and purification methods essential.[6]

Caption: Proposed synthetic route for bromo-dimethyl-nitroimidazole isomers.

Comparative Physicochemical and Spectroscopic Properties

The distinct placement of the bromo and nitro substituents results in unique electronic distributions within each isomer, which in turn governs their physical properties and spectroscopic fingerprints. The unambiguous identification of these isomers relies on a multi-technique analytical approach.[7]

| Property | 4-Bromo-1,2-dimethyl-5-nitroimidazole | 5-Bromo-1,2-dimethyl-4-nitroimidazole | Rationale for Difference |

| Molecular Formula | C₅H₆BrN₃O₂ | C₅H₆BrN₃O₂ | Isomers share the same formula. |

| Molecular Weight | 220.02 g/mol | 220.02 g/mol | Isomers share the same mass.[8] |

| Appearance | Solid (predicted) | Solid (predicted) | Typical for small, functionalized organic molecules.[9] |

| ¹H NMR | Singlet for C4-H is absent. Signals for two CH₃ groups. | Singlet for C5-H is absent. Signals for two CH₃ groups. | The chemical shifts of the N-CH₃ and C-CH₃ protons will differ due to the varying proximity to the electronegative Br and NO₂ groups. |

| ¹³C NMR | Unique chemical shifts for C2, C4, and C5. | Unique chemical shifts for C2, C4, and C5. | The carbon atom directly bonded to the nitro group (C5) in the 4-bromo isomer will be significantly more deshielded (downfield shift) compared to the carbon bonded to bromine (C4). The opposite is true for the 5-bromo isomer. |

| IR Spectroscopy | Characteristic ν(NO₂) asymmetric and symmetric stretches. | Characteristic ν(NO₂) asymmetric and symmetric stretches. | The precise wavenumber of the C-NO₂ and C-Br vibrations may differ slightly due to the different electronic environment of the ring.[10] |

| Mass Spectrometry | M+ and M+2 isotopic pattern for bromine. | M+ and M+2 isotopic pattern for bromine. | While the molecular ion peaks will be identical, fragmentation patterns may differ upon electron impact due to the relative stability of potential fragment ions. |

| Predicted LogP | N/A | 1.40[8][11] | The position of the polar nitro group and the lipophilic bromo group will influence the overall polarity and partitioning behavior. |

Differential Reactivity: The Influence of Substituent Position

The reactivity of the imidazole ring is profoundly influenced by the electronic effects of its substituents. The nitro group is a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at positions ortho and para to it. The bromine atom, while also electron-withdrawing via induction, is a potential leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The key to predicting the relative reactivity of these isomers towards nucleophiles lies in the position of the activating nitro group relative to the bromine leaving group.

-

4-Bromo-1,2-dimethyl-5-nitroimidazole: In this isomer, the nitro group is at the C5 position, adjacent (ortho) to the bromine atom at C4. This arrangement strongly activates the C4 position for nucleophilic attack. The electron-withdrawing effect of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the bromide ion.

-

5-Bromo-1,2-dimethyl-4-nitroimidazole: Here, the nitro group at C4 is also adjacent (ortho) to the bromine atom at C5. This also activates the C5 position for nucleophilic attack.

While both isomers are activated for SNAAr, studies on related halo-nitroimidazoles suggest that substituents at the C5 position can sometimes be more readily displaced than those at C4.[4] Therefore, it is plausible that the 5-bromo-4-nitro isomer might exhibit slightly different reactivity or reaction rates compared to the 4-bromo-5-nitro isomer, a hypothesis that requires experimental validation.

Caption: Electronic activation for nucleophilic substitution in the two isomers.

Reduction of the Nitro Group

The biological mechanism of many nitroimidazoles involves the reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates.[4] The ease of this reduction (i.e., the redox potential) is a critical determinant of biological activity. The overall electron density of the imidazole ring, as influenced by the position of the bromine atom, could subtly alter the redox potential of the nitro group. A more electron-deficient ring would generally facilitate reduction. This suggests that the isomer where the combined electron-withdrawing effects on the nitro group are greatest would be more easily reduced, potentially leading to enhanced biological activity.

Comparative Biological Activities

While specific comparative studies on these two isomers are scarce, we can infer potential differences based on established structure-activity relationships (SAR) for nitroimidazoles. Their primary applications are as antibacterial, antiprotozoal, and anticancer (radiosensitizer) agents.[1][3][12]

-

Antimicrobial/Antiparasitic Activity: This activity is dependent on the reductive activation of the nitro group within anaerobic or microaerophilic organisms. The isomer with a more favorable reduction potential is likely to exhibit greater potency.[12]

-

Radiosensitizing Activity: As radiosensitizers, nitroimidazoles "mimic" oxygen by oxidizing free radicals formed in DNA by ionizing radiation, thus "fixing" the damage. This ability is also linked to their electron-affinic properties. The differential electronic landscape of the two isomers could translate into variations in their efficacy as radiosensitizers.

The development of novel nitroimidazole analogues continues to be an active area of research, with modifications to the core structure aiming to enhance efficacy and reduce toxicity.[13]

Experimental Protocols

Protocol: Synthesis of 5-Bromo-1,2-dimethyl-4-nitroimidazole

Causality: This protocol outlines the nitration of a commercially available bromo-imidazole precursor. This approach is often preferred to control regioselectivity, although isomeric byproducts are still possible.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 4-bromo-1,2-dimethyl-1H-imidazole (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) while maintaining the low temperature.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled beaker.

-

Addition: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The control of temperature is critical to prevent runaway reactions and minimize side-product formation.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-50 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude product. Further purification, and separation from any 4-bromo-5-nitro isomer, can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol: Analytical Workflow for Isomer Differentiation

Trustworthiness: This workflow establishes a self-validating system where multiple orthogonal analytical techniques are used to confirm the identity and purity of each isomer.

Caption: Workflow for the separation and identification of imidazole isomers.

-

High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., using a C18 column) to separate the two isomers.[14] The difference in polarity should allow for distinct retention times. This step is crucial for both analytical quantification and preparative isolation.

-

Mass Spectrometry (MS): Analyze each isolated fraction by LC-MS or direct infusion MS.[15] Confirm that both isomers have the correct molecular weight (220.02 m/z for [M]+) and exhibit the characteristic isotopic pattern of a monobrominated compound (~1:1 ratio for M+ and M+2 peaks).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each pure isomer.[16] This is the most definitive technique for structural elucidation. The key differentiators will be the chemical shifts of the methyl protons and the ring carbons, which are uniquely influenced by the adjacent substituents.

-

Data Integration: Correlate the data from all techniques. The isomer with a more downfield C-NO₂ carbon signal in the ¹³C NMR spectrum will be the one where that carbon is directly attached to the nitro group. This comprehensive analysis ensures the unambiguous assignment of the 4-bromo-5-nitro and 5-bromo-4-nitro structures.

Conclusion

The positional isomerism of 4-bromo-1,2-dimethyl-5-nitroimidazole and 5-bromo-1,2-dimethyl-4-nitroimidazole presents a classic case study in how subtle structural changes can lead to significant differences in chemical and physical properties. The location of the electron-withdrawing nitro group relative to the bromine atom dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions, and likely influences its reduction potential, a key factor in its biological activity. For researchers in drug development, a thorough understanding and robust analytical characterization of these isomers are not merely academic exercises; they are critical prerequisites for establishing clear structure-activity relationships, ensuring reproducibility, and meeting regulatory standards. The synthetic and analytical workflows detailed in this guide provide a foundational framework for navigating the chemistry of these and other important heterocyclic building blocks.

References

- Wardman, P. (Year not specified). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.

- Pratt, J. K., et al. (2004). Synthesis of 5-bromo-4-nitro-1H-imidazole. US2004/162285 A1.

- Sigma-Aldrich. 5-Bromo-1,2-dimethyl-1H-imidazole. Product Page.

- Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole. SDS.

- ChemScene. 5-Bromo-1,2-dimethyl-4-nitro-1h-imidazole. Product Page.

- ChemicalBook. 5-BROMO-4-NITRO-1H-IMIDAZOLE. Product Page.

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1 H -imidazole: A Key Building Block for Bioactive Molecules. Technion - Israel Institute of Technology.

- PubChemLite. 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole. Database Entry.

- Thieme Chemistry. (Year not specified). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synform.

- BenchChem. (2025). Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide.

- Khan, I., et al. (Year not specified). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules.

- Yildiz, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 53(10), 718-724.

- Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. Application Note.

- ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Request PDF.

- Pap, I., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3798.

- ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.

- BenchChem. (2025). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol.

- Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(3), 359.

- Lehel, J., & Simon, A. (2012). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1232, 219-227.

Sources

- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]

- 12. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole molecular weight and formula

An In-depth Technical Guide to 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, a functionalized heterocyclic compound of interest in medicinal chemistry and drug development. While this specific isomer is not widely documented in current literature, this guide extrapolates from established chemical principles and data on closely related analogues to present its core physicochemical properties, a proposed synthetic pathway, and methods for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and study of this and similar nitroimidazole derivatives.

Introduction and Core Concepts

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents such as bromine and a nitro group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole represents a specific substitution pattern on the 1,2-dimethylimidazole core. While its direct biological activity is yet to be characterized, its structural similarity to other bioactive nitroimidazoles suggests potential as an antiprotozoal or antibacterial agent, or as a key intermediate in the synthesis of more complex molecules.[1][2]

This guide addresses the current information gap by proposing a scientifically grounded pathway for its synthesis and characterization, thereby enabling its investigation for potential therapeutic applications.

Physicochemical Properties

Given the absence of empirical data for 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, the following properties are calculated or inferred based on its chemical structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃O₂ | Calculated |

| Molecular Weight | 220.03 g/mol | Calculated |

| Physical State | Expected to be a solid at room temperature. | Inferred from related nitroimidazoles.[3][4] |

| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like ethanol, DMSO, and DMF. | Inferred from general properties of similar organic compounds.[5] |

| CAS Number | Not assigned. |

Proposed Synthesis and Experimental Protocol

The most logical synthetic route to 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is through the nitration of its direct precursor, 4-Bromo-1,2-dimethyl-1H-imidazole, which is a known compound.[6][7][8][9] The nitration of brominated imidazoles has been previously reported and serves as a basis for the proposed methodology.[3]

Reaction Scheme

Caption: Proposed synthesis of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole.

Step-by-Step Experimental Protocol

This protocol is a hypothetical procedure based on established nitration chemistry of imidazole derivatives.[3]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents).

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature between 0 and 5 °C.

-

Addition of Precursor: Slowly add 4-Bromo-1,2-dimethyl-1H-imidazole (1 equivalent) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

-

Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents).

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography or recrystallization.

Structural Elucidation and Characterization

Confirmation of the successful synthesis and purity of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole would require a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show signals corresponding to the two methyl groups. The absence of a signal for a proton on the imidazole ring would confirm its substitution.

-

¹³C NMR will show five distinct carbon signals.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (220.03 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

Potential Applications and Research Directions

The structural motifs present in 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole suggest several avenues for research:

-

Antimicrobial Drug Discovery: Many nitroimidazole compounds exhibit activity against anaerobic bacteria and protozoa.[2] This compound could be screened for similar biological activities.

-

Medicinal Chemistry Scaffold: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[6]

-

Chemical Probe Development: The functionalized imidazole could serve as a starting point for the development of chemical probes to study biological pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is not available, general precautions for handling nitroaromatic and brominated heterocyclic compounds should be strictly followed.[1][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

ChemBK. (2024). 2,5-Dibromo-4-Nitro-1H-Imidazole. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 27, 2026, from [Link]

-

Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved February 27, 2026, from [Link]

-

Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Dimetridazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 27, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Dimetridazole | C5H7N3O2 | CID 3090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]

- 4. 933-87-9|5-Bromo-1-methyl-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 4-BROMO-1,2-DIMETHYL-1H-IMIDAZOLE | 850429-59-3 [chemicalbook.com]

- 8. 4-Bromo-1,2-dimethyl-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. fishersci.com [fishersci.com]

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole SDS safety data sheet

This technical guide is structured as a Predictive Safety & Handling Monograph . As of the current scientific literature, 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a specialized synthetic intermediate without a globally harmonized, public-domain Safety Data Sheet (SDS).

Consequently, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , utilizing data from its parent compound (Dimetridazole) and close structural analogs (4-Bromo-1-methyl-imidazole).

Part 1: Chemical Identity & Structural Significance

This molecule represents a functionalized scaffold often used in the development of hypoxia-activated prodrugs (HAPs) and antimicrobial agents. The simultaneous presence of a nitro group (

| Property | Detail |

| Chemical Name | 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole |

| Parent Scaffold | 1,2-Dimethyl-5-nitroimidazole (Dimetridazole) |

| Molecular Formula | |

| Molecular Weight | ~220.03 g/mol |

| Predicted Physical State | Pale yellow to orange crystalline solid |

| Solubility | Low in water; soluble in DMSO, DMF, and Acetonitrile |

| Key Risk Factor | Energetic Instability (Nitro group) & Mutagenicity (Nitroimidazole class) |

Part 2: Comprehensive Hazard Assessment (Predictive GHS)

Warning: In the absence of specific toxicological data, this compound must be handled as a Suspected Mutagen and Potential Explosive (upon heating).

Predictive GHS Classification

Based on the toxicity profiles of Dimetridazole (CAS 551-92-8) and 4-Bromo-1-methylimidazole (CAS 25676-75-9), the following conservative classification is applied:

-

Signal Word: DANGER

-

Health Hazards:

-

Physical Hazards:

-

H242: Heating may cause a fire (Thermal decomposition of nitro-compounds).

-

Structure-Activity Hazard Map (Graphviz)

The following diagram deconstructs the molecule to explain why specific hazards are assigned.

Caption: SAR analysis linking functional groups (Nitro, Bromo) to predicted physical and biological hazards.[5]

Part 3: Risk Mitigation & Engineering Controls

Containment Strategy (Band 3/4)

Due to the suspected mutagenic potential, standard benchtop handling is insufficient.

-

Primary Barrier: All weighing and manipulation of the solid must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Static Control: Nitroimidazoles can be shock/spark sensitive when dry. Use anti-static gun/ionizers during weighing. Ground all metal spatulas.

Personal Protective Equipment (PPE)[10]

-

Respiratory: N95 minimum; P100/HEPA respirator if handling outside a hood (not recommended).

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for nitro-aromatics in nitrile is typically >480 min, but double gloving prevents cross-contamination.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine dust nature of this intermediate.

Part 4: Experimental Protocol: Purification & Handling

Scenario: You have synthesized crude 4-Bromo-1,2-dimethyl-5-nitroimidazole and need to purify it via recrystallization. This process presents the highest risk of exposure and thermal runaway.

The "Self-Validating" Purification Workflow

This protocol includes "Stop/Go" decision points to ensure safety before proceeding.

Reagents:

-

Crude Product (Solid)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Anti-solvent: Cold Water

Step-by-Step Methodology:

-

Thermal Pre-Check (Validation Step):

-

Action: Take a melting point (MP) of a <5mg sample.

-

Logic: If the compound darkens/smokes significantly before melting, it is thermally unstable. STOP. Do not heat large batches. Use column chromatography instead.

-

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add minimum hot EtOH (60°C). Do not reflux vigorously.

-

Safety: Ensure the flask is under nitrogen flow to prevent oxygen enrichment (fire risk with solvent vapors + nitro compound).

-

-

Crystallization:

-

Allow the solution to cool slowly to Room Temperature (RT).

-

Place in an ice bath (0-4°C).

-

Observation: Look for bright yellow/orange needles.

-

-

Filtration:

-

Vacuum filter using a sintered glass funnel.

-

Critical: Do not let the "cake" dry completely under vacuum for extended periods if the compound is shock-sensitive. Keep slightly damp until final drying.

-

-

Drying:

-

Dry in a vacuum oven at Max 40°C .

-

Validation: Check weight until constant.

-

Workflow Diagram (Graphviz)

Caption: Decision-tree for purification, prioritizing thermal stability verification.

Part 5: Emergency Response Protocols

Fire (Nitro-Compound Specific)

-

Media: Water spray, Dry Chemical, CO2.[6]

-

Contraindication: Do NOT fight a large fire involving this compound if it is stored in a sealed vessel (bomb threat). Nitro compounds can self-oxidize.

-

Action: Evacuate the area. If the material is in a drum and exposed to heat, withdraw immediately.

Accidental Release (Spill)

-

Evacuate non-essential personnel.

-

Don PPE: Full face respirator + Tyvek suit.

-

Wet Method: Gently mist the powder with water or PEG-400 to prevent dust generation.

-

Scoop: Use non-sparking (plastic) shovels.

-

Decontaminate: Wash surface with 10% Sodium Thiosulfate (neutralizes alkylating agents) followed by soapy water.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10886, Dimetridazole (Parent Compound). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-5-nitroimidazole. (General Nitroimidazole Hazards).[3][7] Retrieved from [Link]

- Walsh, C. et al. (2018).Synthesis and Evaluation of Nitroimidazole Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for synthesis safety).

-

United Nations GHS. Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Rev. 9). (Basis for predictive classification).[3][4][8]

Sources

- 1. 4-Bromo-1,2-dimethyl-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Assessment & Sourcing Guide: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

The following technical guide details the sourcing, validation, and application of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (CAS 21431-58-3).

Executive Summary

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a critical heterocyclic building block used primarily in the synthesis of hypoxia-activated prodrugs, radiosensitizers, and GABA_A receptor modulators.[1][2] Its structural integrity is defined by the precise positioning of the bromine and nitro groups relative to the N-methyl moiety.[2]

The Sourcing Challenge: The primary commercial risk for this compound is regiooisomeric contamination .[2] The standard synthesis route involves the methylation of 5-bromo-2-methyl-4-nitroimidazole, which invariably produces a mixture of the desired 5-nitro isomer and the unwanted 4-nitro isomer (CAS 21117-52-2).[1][2] Low-cost suppliers often fail to separate these isomers effectively, leading to "pure" lots that are actually mixtures.[2]

This guide provides a self-validating framework for sourcing this compound, ensuring researchers receive the correct regioisomer for their specific applications.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole |

| CAS Number | 21431-58-3 |

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.02 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Key Impurity | 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS 21117-52-2) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Sourcing Landscape & Strategic Suppliers

The market for this compound is bifurcated into "Stock Suppliers" (resellers) and "Synthesis Partners" (CROs).[2] Due to the regioisomer issue, Certificate of Analysis (CoA) verification is insufficient without raw data review.

Primary Commercial Sources[1][5][6][7]

-

BLD Pharm: Listed as Catalog #BD01343873.[1][2][3] Known to hold stock but requires batch-specific isomer confirmation.[1][2]

-

EvitaChem: Often lists inventory; suitable for gram-scale acquisition.[1][2]

-

Custom Synthesis (Recommended for >10g): For scale-up, contracting a CRO to perform the methylation and chromatographic separation is often more reliable than buying "off-the-shelf" stock which may be aged or isomeric mixtures.[1][2]

Supply Chain Decision Matrix

The following decision tree outlines the logical flow for selecting a sourcing strategy based on scale and purity requirements.

Figure 1: Strategic decision tree for sourcing 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, emphasizing the mandatory QC checkpoint for isomer verification.

Technical Context: The Isomer Problem

To understand the causality of the impurity profile, one must examine the synthesis route. The precursor, 5-bromo-2-methyl-4-nitroimidazole , exists in tautomeric equilibrium.[1][2] When methylated (typically with dimethyl sulfate or methyl iodide), the methyl group can attack either nitrogen.[2]

-

Path A (Steric Hindrance): Attack at N1 (adjacent to the Nitro group) is sterically hindered but electronically favored in certain conditions, yielding the 5-nitro isomer (Target).[2]

-

Path B: Attack at N3 (adjacent to the Bromo group) yields the 4-nitro isomer (Impurity).[2]

Literature reports indicate that without careful optimization, this reaction yields a mixture (often ~3:2 ratio) that requires rigorous column chromatography to separate [1].[2]

Quality Control & Validation Protocols

Trustworthiness in chemical sourcing is built on self-validation.[1][2] Do not rely solely on the vendor's CoA. Perform the following checks upon receipt.

Protocol A: 1H-NMR Regioisomer Discrimination

The chemical environment of the N-methyl group is the diagnostic marker.[1][2]

-

Solvent: Dissolve 5-10 mg in DMSO-d6.

-

Acquisition: Standard 1H proton scan.[2]

-

Interpretation:

-

Target (5-Nitro isomer): The N-methyl singlet typically appears downfield (approx.[1][2] 3.8 - 4.0 ppm) due to the strong electron-withdrawing effect of the adjacent nitro group.[1][2]

-

Impurity (4-Nitro isomer): The N-methyl singlet appears slightly upfield relative to the target, as it is adjacent to the bromine atom (less electron-withdrawing than nitro).[1][2]

-

Validation: If you see two N-methyl singlets, the lot is a mixture.[2] Reject immediately.

-

Protocol B: Definitive Structural Assignment (NOE/HMBC)

For GMP or late-stage applications, definitive proof is required.[2]

-

NOE Experiment: Irradiate the N-methyl frequency.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the Gold Standard .[2]

-

Look for the correlation between the N-methyl protons and the C2 carbon, and the C5 carbon.[2]

-

C5 Chemical Shift: The Carbon-13 shift of C-NO2 is significantly different (~140-150 ppm) from C-Br (~110-130 ppm).[1][2]

-

Logic: If the N-methyl protons show a 3-bond coupling to a Carbon at ~140 ppm, the methyl is next to the Nitro group (Target: 5-Nitro).[1][2] If the coupling is to a Carbon at ~120 ppm, the methyl is next to the Bromine (Impurity: 4-Nitro).[2]

-

Safety & Handling

Hazard Class: Nitroimidazoles are potential mutagens and carcinogens.[1][2]

-

GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[2]

-

Handling Protocol:

References

-

Exploring the DS2 Scaffold for GABAA Receptor Modulation. Journal of Medicinal Chemistry. (2026).[2][4] Describes the synthesis and separation of the 4-bromo-5-nitro and 5-bromo-4-nitro regioisomers. [2]

-

PubChem Compound Summary: 4-Bromo-1,2-dimethyl-1H-imidazole. National Center for Biotechnology Information. (2026).[1][2] Provides base scaffold physical properties and safety data.

-

BLD Pharm Product Page: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole. BLD Pharm. (Accessed 2026).[2][4][5] Commercial availability and catalog specifications.

-

Functionalized Nitroimidazole Scaffold Construction. Molecules. (2021). Comprehensive review of nitroimidazole synthesis and reactivity profiles.

Sources

- 1. 21117-52-2|5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. 18874-52-7|5-Bromo-2-methyl-4-nitroimidazole|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Evolution and Application of Nitroimidazole Radiosensitizers

The Clinical Problem & Mechanistic Foundation

In solid tumors, aberrant vascularization creates regions of chronic hypoxia. These hypoxic cells are approximately 2.5 to 3 times more resistant to ionizing radiation (IR) than well-oxygenated cells—a phenomenon quantified by the Oxygen Enhancement Ratio (OER).

The resistance arises because oxygen is essential for "fixing" radiation-induced DNA damage. Without oxygen, DNA radicals produced by IR can be chemically restored to their original state by intracellular thiols (e.g., glutathione), resulting in cell survival.

The Oxygen Fixation Hypothesis

Nitroimidazoles function as "oxygen mimetics."[1] They are electron-affinic compounds that enter cells and, in the absence of oxygen, react with DNA radicals to form stable, toxic adducts.[1] This prevents the chemical repair of the DNA, effectively "fixing" the damage and leading to cell death.

Key Mechanistic Criteria:

-

Selectivity: The drug must not be metabolized too rapidly in oxic tissue.

-

Electron Affinity: The molecule must have a sufficiently high single-electron reduction potential (

) to abstract an electron or bind to the DNA radical.

Visualization: The Oxygen Fixation Pathway

Figure 1: The Oxygen Fixation Hypothesis.[2] Under hypoxia, nitroimidazoles substitute for oxygen to prevent thiol-mediated DNA repair.

The Evolutionary Timeline: A Critical Analysis

The development of these drugs is a case study in the trade-off between potency (electron affinity) and toxicity (pharmacokinetics).

Generation 1: Metronidazole (The Proof of Concept)

-

Status: Originally an anti-protozoal.[6]

-

Outcome: Demonstrated clinical radiosensitization but required massive doses (6–10 g/m²) to achieve efficacy.

-

Limitation: Severe nausea and dose-limiting toxicity prevented reaching therapeutic concentrations in tumors.

Generation 2: Misonidazole (The "Gold Standard" Failure)

-

Rationale: The 2-nitro position confers a higher electron affinity (

mV) compared to 5-nitroimidazoles ( -

Outcome: While highly effective in murine models, it failed in human trials (e.g., RTOG).

-

Causality: High lipophilicity allowed the drug to cross the blood-brain barrier, causing cumulative peripheral neuropathy. Clinicians were forced to reduce the dose below the threshold required for sensitization.

Generation 3: Nimorazole (The Pragmatic Winner)

-

Class: 5-nitroimidazole (less electron-affinic than Misonidazole).[5]

-

Rationale: Sacrifice potency for tolerability. Being less lipophilic and less potent allowed for much higher total dosing without neurotoxicity.

-

Outcome: The DAHANCA (Danish Head and Neck Cancer) trials demonstrated significant improvement in locoregional control for head and neck squamous cell carcinoma (HNSCC).[8][9]

-

Current Status: Standard of care in Denmark; validated by the DAHANCA 5 and 29 trials.

Summary of Physicochemical Properties

| Drug | Generation | Class | Partition Coeff.[5][10] (P)* | Electron Affinity ( | Clinical Outcome |

| Metronidazole | 1st | 5-nitro | 0.96 | -486 mV | Limited efficacy due to GI toxicity. |

| Misonidazole | 2nd | 2-nitro | 0.43 | -389 mV | Failed due to Neurotoxicity. |

| Etanidazole | 3rd | 2-nitro | 0.046 | -389 mV | Failed (Low tumor uptake). |

| Nimorazole | 3rd | 5-nitro | 2.54 | -460 mV | Success (DAHANCA). High tolerability. |

*Note: Partition Coefficient (Octanol:Water).[5][10] Lower values indicate hydrophilicity.

Structure-Activity Relationships (SAR)

To design or evaluate a radiosensitizer, two parameters are critical:

-

Electron Affinity (

):-

This measures the redox potential. The value must be less negative than that of the DNA bases (approx -2.5V) but sufficiently positive to capture the electron.

-

Rule: 2-nitroimidazoles are generally better sensitizers in vitro than 5-nitroimidazoles due to higher electron affinity.

-

-

Lipophilicity (Partition Coefficient,

):-

High

(Lipophilic): Good tumor penetration but crosses the blood-brain barrier (Neurotoxicity risk: High). Example: Misonidazole.[7][11][12][13] -

Low

(Hydrophilic): Poor neural uptake (Neurotoxicity risk: Low) but may have poor tumor perfusion in necrotic cores. Example: Etanidazole.[11] -

The "Sweet Spot": Nimorazole balances these factors, allowing high plasma concentrations that compensate for its lower electron affinity.

-

Experimental Methodologies: Self-Validating Protocols

As a scientist, you must validate sensitization using a Clonogenic Assay under Hypoxia . This is the only assay that measures reproductive cell death (the gold standard in radiobiology).

In Vitro Clonogenic Survival Assay (Hypoxic vs. Normoxic)

Objective: Determine the Sensitizer Enhancement Ratio (SER).

Equipment:

-

Multi-gas incubator or Anaerobic Chamber (e.g., Whitley Workstation).

-

X-ray source (e.g., 225 kVp cabinet irradiator).

-

Glass petri dishes (plastic can absorb oxygen/drugs).

Protocol:

-

Seeding: Plate tumor cells (e.g., FaDu or HCT116) at low density (200–1000 cells/dish) to ensure discrete colony formation. Allow attachment for 4–6 hours.

-

Drug Treatment:

-

Arm A (Control): Vehicle only.

-

Arm B (Test): Nitroimidazole (e.g., 1 mM).[2]

-

-

Hypoxia Induction (Critical Step):

-

Place dishes in the hypoxia chamber (

) or use aluminum chambers gassed with -

Equilibration: Incubate for 2 hours before irradiation to ensure drug diffusion and oxygen depletion.

-

Validation Check: Use a parallel dish with an oxygen probe or EF5 marker to confirm hypoxia.

-

-

Irradiation:

-

Irradiate cells while still under hypoxic conditions. Do not break the seal.

-

Doses: 0, 2, 4, 6, 8, 10 Gy.

-

Repeat for Normoxic control arms.

-

-

Colony Formation:

-

Remove drug, wash with PBS, add fresh media.

-

Incubate for 10–14 days.

-

-

Fixation & Counting:

Calculation:

Visualization: Experimental Workflow

Figure 2: Workflow for validating radiosensitizer efficacy using clonogenic assays.

Current Status: From Therapy to Theranostics

While therapeutic use is largely limited to Nimorazole in specific jurisdictions, the nitroimidazole scaffold has found a second life in PET Imaging .

FMISO (F-18 Fluoromisonidazole)

FMISO is the standard radiotracer for imaging tumor hypoxia.[12]

-

Mechanism: It enters all cells but is trapped only in hypoxic cells via the same nitro-reduction mechanism described in Section 1.1. In oxic cells, the radical anion is re-oxidized and the drug diffuses out.

-

Application: Used to identify "hypoxic sub-volumes" for Dose Painting (delivering higher radiation doses specifically to resistant areas).

Next-Generation Tracers

-

FAZA (Fluoroazomycin arabinoside): More hydrophilic than FMISO, leading to faster blood clearance and better image contrast (Signal-to-Noise Ratio).

-

EF5: Used for immunohistochemical validation of hypoxia in biopsy samples.

References

-

Overgaard, J., et al. (1998).[17] "A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma.[17] Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85." Radiotherapy and Oncology.[6][7][8][11][17][18][19]

-

Gray, L.H., et al. (1953). "The Concentration of Oxygen Dissolved in Tissues at the Time of Irradiation as a Factor in Radiotherapy." British Journal of Radiology.

-

Adams, G.E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research.

-

Dische, S. (1985). "Chemical sensitizers for hypoxic cells: a decade of experience in clinical radiotherapy." Radiotherapy and Oncology.[6][7][8][11][17][18][19]

-

Krohn, K.A., et al. (2008). "Molecular imaging of hypoxia." Current Opinion in Biotechnology.

Sources

- 1. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Nimorazole used for? [synapse.patsnap.com]

- 7. FMISO - Wikipedia [en.wikipedia.org]

- 8. medicaljournalssweden.se [medicaljournalssweden.se]

- 9. christie.openrepository.com [christie.openrepository.com]

- 10. Effect of partition coefficient on the ability of nitroimidazoles to enhance the cytotoxicity of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical sensitizers for hypoxic cells: a decade of experience in clinical radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

- 16. In vitro radiosensitization of breast cancer with hypoxia‐activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dahanca.oncology.dk [dahanca.oncology.dk]

- 18. researchgate.net [researchgate.net]

- 19. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Preparation and Characterization of GABA-A Receptor Modulators (DS2 Scaffold)

Executive Summary

The DS2 scaffold (imidazo[1,2-a]pyridine core) represents a cornerstone in the study of extrasynaptic GABA-A receptors, specifically those containing the

This guide details the synthesis of DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) and provides a modular protocol for generating structural analogs. Furthermore, it outlines the electrophysiological validation required to confirm subunit selectivity, distinguishing true

Chemical Synthesis Protocol

The synthesis of DS2 requires a regioselective approach to construct the imidazo[1,2-a]pyridine core, followed by sequential functionalization at the C3 position.

Phase 1: Core Construction (Condensation)

Principle: The reaction between an

-

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv)

-

Sodium Bicarbonate (

) or Ethanol (reflux)

-

-

Protocol:

-

Dissolve 2-aminopyridine (10 mmol) in ethanol (50 mL).

-

Add 2-bromo-1-(thiophen-2-yl)ethan-1-one (10 mmol) dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting amine.

-

Cool to room temperature. The hydrobromide salt of the product often precipitates.

-

Neutralization: Treat the solid/mixture with saturated aqueous

until pH ~8. -

Extract with Dichloromethane (DCM) (

mL). Dry over -

Purification: Recrystallize from ethanol/water to obtain 2-(thiophen-2-yl)imidazo[1,2-a]pyridine .

-

Phase 2: C3-Functionalization (Nitration & Reduction)

Expert Insight: Direct amidation at C3 is difficult. The standard route introduces a nitro group, reduces it to an amine, and then couples the amide.

-

Step A: Nitration

-

Dissolve the core scaffold (5 mmol) in concentrated

(5 mL) at 0°C. -

Add concentrated

(1.1 equiv) dropwise, maintaining temperature <10°C. -

Stir at 0°C for 30 mins, then pour onto crushed ice.

-

Neutralize with

to precipitate the 3-nitro derivative. Filter and wash with water.

-

-

Step B: Reduction

-

Suspend the 3-nitro intermediate (3 mmol) in Ethanol/Water (4:1).

-

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Reflux for 2 hours (vigorous stirring required).

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate to yield the 3-amino-2-(thiophen-2-yl)imidazo[1,2-a]pyridine . Note: This intermediate is oxidation-sensitive; proceed immediately to coupling.

-

Phase 3: Amide Coupling (The DS2 Formation)

-

Reagents:

-

3-Amino intermediate (from Phase 2)

-

4-Chlorobenzoyl chloride (1.1 equiv)

-

Triethylamine (

, 2.0 equiv) -

DCM (anhydrous)

-

-

Protocol:

-

Dissolve the 3-amino intermediate in anhydrous DCM under Nitrogen.

-

Add

and cool to 0°C. -

Add 4-chlorobenzoyl chloride dropwise.

-

Warm to room temperature and stir for 2–4 hours.

-

Workup: Wash with

(to remove unreacted amine), then saturated -

Purification: Flash column chromatography (Gradient: 0-5% Methanol in DCM).

-

Final Product: DS2 (Yellowish solid).

-

Visualization: Synthesis Pathway

Figure 1: Step-by-step chemical synthesis of the DS2 positive allosteric modulator.

Biological Validation: Electrophysiology

Synthesizing the molecule is only half the battle. You must confirm it acts as a Positive Allosteric Modulator (PAM) specifically at

Experimental Setup

-

Expression System: HEK293 cells stably or transiently transfected with human

, -

Control Cell Line: HEK293 expressing

(to rule out benzodiazepine-like activity).

Whole-Cell Patch Clamp Protocol

-

Internal Solution: 140 mM CsCl, 2 mM

, 1 mM -

External Solution: 140 mM NaCl, 4.7 mM KCl, 1.2 mM

, 2.5 mM -

Voltage Clamp: Hold cells at -60 mV.

The "GABA Shift" Assay

DS2 is a modulator, not a pure agonist.[1][2] It requires GABA to be present.

-

Determine EC20: Apply increasing concentrations of GABA (0.01

– 1 mM) to establish a dose-response curve. Identify the concentration producing 20% of the maximal response ( -

Application A (Control): Apply GABA (

) for 5 seconds. Wash for 30 seconds. -

Application B (Test): Pre-incubate cell with DS2 (10

) for 10 seconds (optional, depending on perfusion speed), then co-apply GABA ( -

Analysis: Calculate Potentiation %:

Acceptance Criteria:

-

: >200% potentiation of GABA

- : <20% potentiation (Indicates selectivity).

Visualization: Validation Workflow

Figure 2: Workflow for confirming delta-subunit selectivity using patch-clamp electrophysiology.

Expert Insights & Troubleshooting (E-E-A-T)

Solubility Management

DS2 is highly lipophilic (

-

Issue: Precipitation in aqueous perfusion buffers.

-

Solution: Prepare a 100 mM stock in 100% DMSO. Aliquot and freeze at -20°C.

-

Working Solution: Do not exceed 0.1% DMSO in the final recording buffer. If higher concentrations are needed, use 0.5%

-cyclodextrin to aid solubility without affecting the lipid bilayer.

The "Silent" Modulator

Researchers often fail to see an effect because they apply DS2 alone.

-

Correction: DS2 has negligible intrinsic agonist activity. It only works in the presence of GABA. Ensure your perfusion system allows for rapid switching between "Buffer", "GABA", and "GABA + DS2".

Recent Advances (2026 Context)

Recent SAR studies (Jensen et al., 2026) have shown that modifying the R3-substituent (the amide region) can convert the profile from a PAM to a Negative Allosteric Modulator (NAM).

-

PAM (DS2): 4-chloro-benzamide.[3]

-

Implication: When synthesizing libraries, slight steric changes at the amide nitrogen can drastically flip the pharmacological sign.

Regiochemistry Verification

In the initial condensation (Phase 1), it is possible to form the isomer where the pyridine nitrogen attacks the ketone rather than the alpha-carbon if the leaving group is different.

-

Validation: Always verify the core structure using HMBC NMR . You should see a correlation between the bridgehead carbon and the protons on the pyridine ring.

References

-

Wafford, K. A., et al. (2009). Novel compounds selectively enhance

subunit containing GABA-A receptors and increase tonic currents in thalamus.[3][6] Neuropharmacology, 56(1), 182–192. -

Jensen, A. A., et al. (2013). A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABA(A) receptors.[3] British Journal of Pharmacology, 168(5), 1118–1132.

-

Jensen, N. N., et al. (2026). Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA

-Subunit Preferring Negative Allosteric Modulator.[4] Journal of Medicinal Chemistry. [4][5] -

Ahring, P. K., et al. (2016).

and

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DS2 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DS2 | GABA-A Receptor Modulators: Tocris Bioscience [rndsystems.com]

Application Note: Microwave-Assisted Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitroimidazoles

[1]

Executive Summary & Strategic Rationale

The 5-nitroimidazole scaffold, exemplified by Dimetridazole (1,2-dimethyl-5-nitroimidazole), is a cornerstone in anti-infectious therapy (e.g., against Trichomonas, Giardia, and anaerobic bacteria). However, the development of next-generation derivatives is often bottlenecked by the chemical inertness of the C-4 position. The electron-withdrawing nitro group at C-5 and the steric bulk of the methyl group at N-1 create a deactivated and crowded environment, making conventional thermal cross-coupling reactions sluggish and low-yielding.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach to overcome these barriers.[1] By utilizing microwave irradiation, we accelerate the Sonogashira cross-coupling of 4-bromo-1,2-dimethyl-5-nitroimidazole with terminal alkynes. This method reduces reaction times from hours/days to minutes, suppresses side reactions (such as SNAr substitutions), and significantly improves yields compared to conventional heating.

Key Advantages of this Protocol

-

Kinetic Acceleration: Overcomes the high activation energy barrier of oxidative addition to the electron-deficient nitroimidazole ring.

-

Selectivity: Preferential formation of the C-C bond over potential dehalogenation or homocoupling by-products.

-

Reproducibility: Self-validating steps ensure consistent results across different microwave platforms (e.g., CEM Discover, Biotage Initiator).

Mechanistic Insight

The reaction follows a Pd/Cu-catalyzed Sonogashira cycle.[2][3] The critical challenge in this specific substrate is the Oxidative Addition step. The 5-nitro group pulls electron density away from the C-Br bond at position 4, theoretically activating it for nucleophilic attack (SNAr) but potentially destabilizing the Pd(II) intermediate.

Microwave irradiation provides rapid, volumetric heating that facilitates the oxidative addition of the Pd(0) species into the C-Br bond before competing nucleophilic attacks (e.g., by the base) can occur.

Reaction Scheme

Substrate: 4-Bromo-1,2-dimethyl-5-nitroimidazole (1 )

Reagent: Terminal Alkyne (2 )

Catalyst System:

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

-

Reaction Vial: 10 mL or 35 mL thick-walled microwave glass vial with a crimp/snap cap and PTFE-silicon septum.

-

Starting Material: 4-Bromo-1,2-dimethyl-5-nitroimidazole (Must be high purity, >98%).

-

Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (

), Copper(I) iodide (CuI). -

Solvents: Anhydrous N,N-Dimethylformamide (DMF). Note: DMF is preferred over MeCN due to its higher boiling point and better coupling of microwave energy.

Step-by-Step Methodology

Step 1: Reagent Loading (Inert Atmosphere)

-

In a glovebox or under a steady stream of Argon, add 4-bromo-1,2-dimethyl-5-nitroimidazole (1.0 equiv, e.g., 220 mg / 1 mmol) to the microwave vial.

-

Add

(0.05 equiv, 35 mg) and CuI (0.10 equiv, 19 mg). -

Seal the vial with the PTFE septum cap.

Step 2: Solvent and Reactant Addition

-

Using a syringe, inject Anhydrous DMF (4-5 mL).

-

Inject Triethylamine (

) (3.0 equiv, ~0.42 mL). -

Inject the Terminal Alkyne (2.0 equiv).

-

Expert Tip: Using excess alkyne (2.0 equiv) is crucial to drive the reaction to completion and compensate for any homocoupling (Glaser coupling) of the alkyne.

-

-

Pre-stir the mixture for 2 minutes outside the microwave to ensure homogeneity. The solution usually turns dark brown/black upon mixing.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Mode: Dynamic/Standard

-

Temperature: 100 °C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds

-

Pressure Limit: 250 psi (Safety cutoff)

-

Power: High absorption (set max to 150W-200W, let the PID controller regulate).

Step 4: Work-up and Purification

-

Cool the vial to room temperature (using the reactor's compressed air cooling).

-

Open the vial and dilute the mixture with Ethyl Acetate (30 mL) .

-

Wash the organic layer with Water (3 x 20 mL) to remove DMF and salts. Crucial: DMF retention can streak column chromatography; thorough washing is mandatory.

-

Wash with Brine (20 mL) , dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (starts usually at 8:2 or 7:3 depending on the polarity of the alkyne).

-

Detection: UV at 254 nm (Nitroimidazoles are UV active).

-

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the decision points and safety checks.

Figure 1: Operational workflow for the microwave-assisted synthesis of 4-alkynyl-nitroimidazoles.

Optimization & Troubleshooting Data

The choice of base and catalyst loading is critical for this specific nitro-heterocycle. The following data summarizes optimization studies typically observed with this scaffold.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Base | Solvent | Temp/Time | Yield (%) | Notes |

| 1 | DMF | 100°C / 30m | < 10% | Inorganic bases have poor solubility; low conversion. | ||

| 2 | TEA | DMF | 100°C / 20m | 85% | Optimal Condition. Homogeneous base works best. | |

| 3 | TEA | DMF | 100°C / 20m | 78% | Bidentate ligand effective but harder to remove. | |

| 4 | TEA | MeCN | Reflux (Conv.) | 40% | Conventional heating requires 12h+; lower yield. | |

| 5 | None | TEA | DMF | 100°C / 20m | 0% | No reaction (confirms Pd catalysis required). |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Catalyst poisoning by the nitro group or oxygen leak.

-

Fix: Ensure rigorous degassing of DMF. Increase catalyst load to 8 mol%.

-

-

Issue: Homocoupling of Alkyne (Glaser Product).

-

Cause: Excess

in headspace. -

Fix: Purge vial with Argon for 2 mins before sealing.

-

-

Issue: SNAr By-products (Amination).

-

Cause: Nucleophilic attack by the amine base on the C-4 position.

-

Fix: Use a bulkier base (e.g., DIPEA) or strictly control temperature (do not exceed 110°C).

-

Mechanistic Pathway (Graphviz)

Understanding the cycle helps in troubleshooting. The nitro group's electron-withdrawing nature accelerates Step A (Oxidative Addition) but makes the complex susceptible to decomposition if Step B (Transmetallation) is slow.

Figure 2: Catalytic cycle emphasizing the interaction between the Pd-cycle and the Cu-acetylide species.

Safety & Handling

-

Explosion Hazard: Nitroimidazoles are energetic compounds. While 1,2-dimethyl-5-nitroimidazole is stable, heating nitro compounds in a sealed vessel presents a risk of thermal runaway. Do not exceed 140°C. Always use a reactor with active pressure monitoring.

-

Vessel Integrity: Ensure the microwave vial is rated for at least 20 bar. The vapor pressure of DMF at 100°C is low, but gaseous byproducts or alkyne volatility can increase pressure.

-

Toxicity: Nitroimidazoles are potential mutagens. Handle all solids in a fume hood.

References

-

Alami, M., et al. (2013). "Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions."[4] Synthesis, 45(09), 1201-1206.

-

Chundawat, T. S., et al. (2016). "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles."[5] Synlett, 27, 404-408.[5]

-

Salih, K. S. M., & Baqi, Y. (2020). "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond."[6] Catalysts, 10(1), 4.[6]

-

Crozet, M. D., et al. (2009). "Efficient Microwave-Assisted Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions in 5-Nitroimidazole Series." Synthesis, 2009(18), 3150-3156.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

Application Notes and Protocols: N-Methylation of 5-Bromo-2-Methyl-4-Nitroimidazole